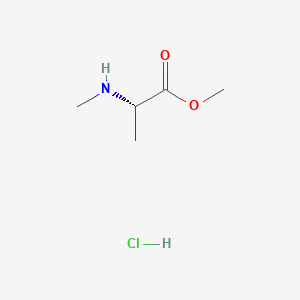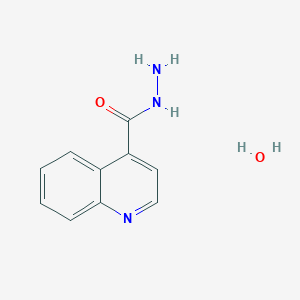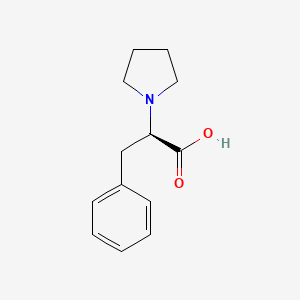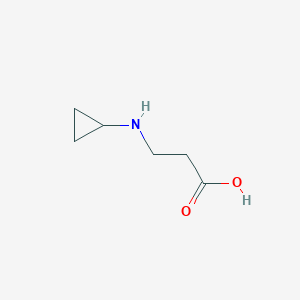
2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid
Descripción general
Descripción
The compound’s molecular formula is C₁₂H₁₂O₄, and it has a molecular weight of 220.22. The cubane structure, characterized by its cubic arrangement of carbon atoms, is a notable feature that contributes to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid involves several steps, starting with the preparation of the cubane core. One common method involves the iododecarboxylation of 4-methoxycarbonylcubanecarboxylic acid using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as both the reaction initiator and iodine source under irradiative conditions . This process results in the formation of the desired cubane derivative, which can then be further functionalized to produce this compound.
Análisis De Reacciones Químicas
2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in iododecarboxylation reactions, where the carboxylic acid group is replaced by an iodine atom under specific conditions . Additionally, it can undergo Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules due to its unique cubane structure. In biology and medicine, the compound’s potential biological activity makes it a candidate for drug development and other therapeutic applications. Additionally, its unique properties make it valuable in industrial applications, such as the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The cubane structure allows the compound to engage in unique interactions with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
2-(4-methoxycarbonylcuban-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-10(15)12-7-4-8(12)6-9(12)5(7)11(4,6)2-3(13)14/h4-9H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFSLLHNAANJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)




![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)
